molecular formula C6H9NO2 B12861489 1-Acetylcyclopropane-1-carboxamide

1-Acetylcyclopropane-1-carboxamide

Cat. No.: B12861489
M. Wt: 127.14 g/mol
InChI Key: AAVJTHYBTZSWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylcyclopropane-1-carboxamide is a chemical compound characterized by a cyclopropane ring substituted with an acetyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylcyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetylcyclopropane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-acetylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical processes. The acetyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Acetylcyclopropane-1-carboxamide is unique due to the presence of both an acetyl and a carboxamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-acetylcyclopropane-1-carboxamide

InChI

InChI=1S/C6H9NO2/c1-4(8)6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9)

InChI Key

AAVJTHYBTZSWMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.